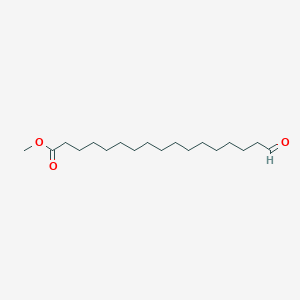
Methyl 17-oxoheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 17-oxoheptadecanoate is an organic compound with the molecular formula C18H34O3 It is a methyl ester derivative of 17-oxoheptadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 17-oxoheptadecanoate can be synthesized through several methods. One common approach involves the esterification of 17-oxoheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 17-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 17-oxoheptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 17-oxoheptadecanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxoheptadecanoate: Another methyl ester with a keto group at a different position.
Methyl 17-oxooctadecanoate: Similar structure but with an additional carbon atom in the chain.
17-Methoxy-17-oxoheptadecanoic acid: A derivative with a methoxy group instead of a methyl ester.
Uniqueness
Methyl 17-oxoheptadecanoate is unique due to its specific keto group position and chain length, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 17-oxoheptadecanoate |
InChI |
InChI=1S/C18H34O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h17H,2-16H2,1H3 |
InChI Key |
WUWQXIAMWCJUJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















